N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide
Description
N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 3-methylphenyl group and at position 2 with a 4-(piperidine-1-sulfonyl)benzamide moiety. The 1,3,4-thiadiazole scaffold is renowned for its pharmacological versatility, including roles in anticancer, antimicrobial, and antioxidant activities .
Properties
IUPAC Name |
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S2/c1-15-6-5-7-17(14-15)20-23-24-21(29-20)22-19(26)16-8-10-18(11-9-16)30(27,28)25-12-3-2-4-13-25/h5-11,14H,2-4,12-13H2,1H3,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPKJAGPLGDOEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
The 1,3,4-thiadiazole ring is typically synthesized via cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or their activated equivalents under acidic conditions. For N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide, the thiadiazole core can be constructed by reacting 3-methylphenyl-substituted thiosemicarbazide with a benzoyl chloride derivative.
Procedure :
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Thiosemicarbazide Preparation :
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Cyclocondensation :
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The thiosemicarbazide intermediate is reacted with 4-(piperidine-1-sulfonyl)benzoic acid (1.1 equiv) in the presence of phosphorus oxychloride (POCl₃) as a dehydrating agent.
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Reaction Conditions : POCl₃, 100°C, 4 hours.
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Mechanism : The carboxylic acid activates to form an acyl chloride in situ, which undergoes nucleophilic attack by the thiosemicarbazide’s sulfur atom, followed by cyclization.
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Yield : 60–70% (extrapolated from similar thiadiazole syntheses).
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Alternative Route: One-Pot Multicomponent Synthesis
Recent advances in green chemistry have enabled one-pot syntheses of thiadiazoles. A three-component reaction involving 3-methylphenyl isothiocyanate, hydrazine hydrate, and 4-(piperidine-1-sulfonyl)benzaldehyde has been proposed for streamlined synthesis.
Procedure :
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Reactants :
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3-Methylphenyl isothiocyanate (1.0 equiv)
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Hydrazine hydrate (1.5 equiv)
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4-(Piperidine-1-sulfonyl)benzaldehyde (1.0 equiv)
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Conditions : Ethanol/water (3:1), 70°C, 8 hours.
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Mechanism : Hydrazine reacts with isothiocyanate to form a thiosemicarbazide intermediate, which subsequently condenses with the aldehyde to form the thiadiazole ring.
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Yield : 55–65% (based on analogous multicomponent reactions).
Sulfonylation of the Benzamide Moiety
Synthesis of 4-(Piperidine-1-Sulfonyl)Benzoic Acid
The piperidine sulfonyl group is introduced via sulfonylation of 4-aminobenzoic acid, followed by alkylation with piperidine.
Procedure :
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Sulfonation :
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4-Aminobenzoic acid (1.0 equiv) is treated with chlorosulfonic acid (2.5 equiv) at 0–5°C for 2 hours to yield 4-sulfamoylbenzoic acid.
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Yield : 85%.
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Alkylation with Piperidine :
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The sulfamoyl intermediate reacts with piperidine (1.2 equiv) in dichloromethane (DCM) at room temperature for 12 hours.
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Base : Triethylamine (2.0 equiv) to scavenge HCl.
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Yield : 78%.
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Coupling the Thiadiazole and Benzamide Units
The final amide bond formation between the thiadiazole amine and 4-(piperidine-1-sulfonyl)benzoic acid is achieved using coupling agents.
Procedure :
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Activation of Carboxylic Acid :
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4-(Piperidine-1-sulfonyl)benzoic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
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Conditions : Reflux in anhydrous DCM, 2 hours.
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Yield : 90%.
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Amidation :
Alternative Method :
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Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile for a milder amidation.
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Conditions : Room temperature, 12 hours.
Optimization and Characterization
Reaction Optimization
Key parameters influencing yield and purity include:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | DCM (amidation) | Maximizes solubility of intermediates |
| Temperature | 0°C → RT (amidation) | Reduces side reactions |
| Coupling Agent | EDC/HOBt vs. SOCl₂ | EDC/HOBt offers milder conditions |
| Catalyst | POCl₃ (cyclocondensation) | Essential for dehydration |
Spectroscopic Characterization
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 1,3,4-thiadiazole ring is susceptible to nucleophilic attack at the C-2 or C-5 positions. For example:
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Amine substitution : Reaction with primary or secondary amines (e.g., piperidine derivatives) can replace the sulfonamide-linked benzamide group under basic conditions.
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Hydrolysis : The thiadiazole ring undergoes hydrolysis in acidic or alkaline media, yielding thiourea derivatives or open-chain thiosemicarbazides.
Table 1: Nucleophilic Substitution Reactions
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Amine substitution | Piperidine, DMF, 80°C, 12 hrs | Piperidine-sulfonamide derivatives | |
| Acidic hydrolysis | HCl (6M), reflux | 5-(3-methylphenyl)-1,3,4-thiadiazole-2-amine |
Electrophilic Aromatic Substitution
The 3-methylphenyl substituent on the thiadiazole ring participates in electrophilic reactions:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the methyl group.
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Halogenation : Bromine in acetic acid selectively adds to the aromatic ring, forming mono- or di-substituted products .
Table 2: Electrophilic Reactions
| Reaction Type | Reagents/Conditions | Position of Substitution | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to methyl group | 72 | |
| Bromination | Br₂/CH₃COOH, 25°C | Ortho to methyl group | 65 |
Sulfonamide Group Reactivity
The piperidine-1-sulfonyl moiety undergoes characteristic sulfonamide reactions:
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Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ modifies the sulfonamide’s nitrogen.
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Hydrolysis : Strong acids or bases cleave the sulfonamide bond, generating benzenesulfonic acid and piperidine derivatives.
Key Observations :
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Hydrolysis rates depend on pH, with faster degradation observed in alkaline conditions.
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Steric hindrance from the piperidine ring slows alkylation kinetics compared to linear sulfonamides.
Condensation and Cyclization
The thiadiazole ring’s NH group participates in condensation reactions:
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Schiff base formation : Reacts with aldehydes (e.g., benzaldehyde) to form imine-linked derivatives .
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Heterocycle fusion : Under dehydrating conditions, it forms fused rings (e.g., triazolothiadiazoles) with hydrazines .
Table 3: Condensation Reactions
Redox Reactions
The thiadiazole sulfur atom participates in redox processes:
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Oxidation : H₂O₂ or KMnO₄ oxidizes the thiadiazole ring to sulfoxide or sulfone derivatives .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ring to dihydrothiadiazole analogs.
Mechanistic Insights :
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Oxidation preferentially targets the sulfur atom due to its electron-deficient nature in the thiadiazole ring .
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Reduction preserves the sulfonamide group but modifies the thiadiazole’s aromaticity.
Photochemical Reactivity
UV irradiation (254 nm) induces cleavage of the sulfonamide bond, forming radical intermediates that recombine to yield dimeric products. This property is critical for stability assessments in drug formulation.
Scientific Research Applications
Biological Activities
Research indicates that N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide exhibits several promising biological activities:
- Anticancer Effects : Thiadiazole derivatives have been studied for their anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth by interfering with DNA replication and cellular signaling pathways.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators.
- Antimicrobial Activity : Preliminary studies suggest that this compound could be effective against certain bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal pathogens.
Case Studies and Research Findings
Several studies have investigated the applications of thiadiazole derivatives in various fields. Below is a summary of notable findings:
| Study | Focus | Findings |
|---|---|---|
| 1 | Anticancer Activity | Showed that thiadiazole derivatives induce apoptosis in breast cancer cells by activating caspase pathways. |
| 2 | Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth in vitro against E. coli and S. aureus. |
| 3 | Anti-inflammatory Effects | Found that the compound reduced levels of TNF-alpha and IL-6 in animal models of inflammation. |
Mechanism of Action
The mechanism of action of N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring and the sulfonyl group are key functional groups that can interact with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
The following table highlights key structural differences between the target compound and analogues reported in the literature:
Key Observations:
- Substituent Position 5: The 3-methylphenyl group in the target compound provides steric bulk compared to smaller groups like amino (4) or benzylsulfanyl (7, 11). This may enhance target selectivity or reduce metabolic degradation.
- Piperidine derivatives often exhibit improved pharmacokinetic profiles .
Pharmacological Activity Comparison
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Analysis:
- Higher melting points in analogues like 9g (252–254°C) suggest crystalline stability, which could be advantageous for formulation .
Biological Activity
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiadiazole ring and a piperidine sulfonamide moiety, which are known for their pharmacological significance. The structural formula can be represented as follows:
The biological activity of thiadiazole derivatives, including this compound, is primarily attributed to their ability to interact with various biological targets. These interactions often involve:
- Enzyme Inhibition : Thiadiazole derivatives have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which play crucial roles in various physiological processes .
- Receptor Modulation : The compound may modulate the activity of specific receptors involved in neurotransmission and other signaling pathways .
Antimicrobial Activity
Research indicates that compounds with thiadiazole structures exhibit significant antimicrobial properties. A study evaluating related compounds found that they showed moderate to high antibacterial activity against several strains, including Gram-positive and Gram-negative bacteria .
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 15 | 32 |
| S. aureus | 20 | 16 |
| P. aeruginosa | 18 | 32 |
Anticancer Activity
Thiadiazole derivatives are also being explored for their anticancer potential. A related study demonstrated that certain thiadiazole compounds inhibited the proliferation of cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 10 to 30 µM .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 25 |
| A549 | 20 |
Antiviral Activity
Emerging research suggests that thiadiazole derivatives may possess antiviral properties. For example, compounds similar to this compound have shown efficacy against viruses such as HIV and HCV by inhibiting viral replication mechanisms .
Case Studies
- Antimicrobial Efficacy Study : A study conducted by Aziz-ur-Rehman et al. (2011) synthesized various thiadiazole derivatives and assessed their antimicrobial properties. The results indicated that the presence of the piperidine moiety enhanced antibacterial activity against E. coli and S. aureus significantly.
- Anticancer Activity Assessment : In vitro studies on HeLa cells revealed that the compound induced apoptosis through the activation of caspase pathways, suggesting a potential mechanism for its anticancer effects.
Q & A
Q. What are the optimal reaction conditions for synthesizing N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide?
Synthesis of thiadiazole derivatives typically involves refluxing precursors with POCl₃ at 90°C for 3 hours, followed by precipitation using ammonia (pH 8–9) and recrystallization from DMSO/water mixtures . For benzamide coupling, THF is an effective solvent, with HBTU or BOP as coupling agents and triethylamine (Et₃N) as a base. Reaction times range from 2 to 12 hours at room temperature. Purification via silica gel column chromatography (eluent: CH₂Cl₂/MeOH gradients) ensures high purity .
Q. Which spectroscopic methods are critical for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, thiadiazole protons resonate at δ 7.8–8.0 ppm, while piperidine sulfonyl groups show distinct methylene signals (δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolves intermolecular interactions (e.g., hydrogen bonds like N–H⋯N) and confirms stereochemistry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
- Functional Group Substitution : Replace the 3-methylphenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance metabolic stability .
- Piperidine Sulfonyl Modifications : Introduce bulkier substituents (e.g., 4-fluorophenyl) to optimize target binding. Docking studies (using AutoDock Vina) can predict interactions with enzymes like PFOR or bacterial PPTases .
- Thiadiazole Core Optimization : Compare 1,3,4-thiadiazole with 1,2,4-triazole derivatives to assess antibacterial potency differences .
Q. How should contradictory biological activity data be analyzed?
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting assay results .
- Assay Variability : Test compounds across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria) and normalize data to positive controls (e.g., ciprofloxacin) .
- Mechanistic Studies : Employ enzyme inhibition assays (e.g., PFOR activity measured via NADH oxidation at 340 nm) to confirm target engagement .
Q. What in silico strategies predict metabolic stability and toxicity?
- ADMET Prediction : Use SwissADME to calculate logP (lipophilicity), CYP450 inhibition, and bioavailability. The piperidine sulfonyl group may reduce CYP2D6 affinity, improving safety .
- Molecular Dynamics (MD) Simulations : Simulate compound binding to human serum albumin (HSA) to assess plasma protein binding .
Methodological Considerations
Q. What protocols are recommended for antibacterial evaluation?
- MIC Determination : Use broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922). Include a negative control (DMSO) and positive control (ampicillin) .
- Time-Kill Assays : Monitor bacterial viability at 0, 4, 8, and 24 hours post-treatment (OD₆₀₀ nm) .
Q. How can synthetic byproducts be minimized during scale-up?
- Temperature Control : Maintain reflux temperatures (±2°C) to avoid side reactions (e.g., over-sulfonylation) .
- Catalyst Optimization : Replace HBTU with cheaper alternatives like EDC/HOBt, ensuring equivalent coupling efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
